molecular formula C16H9F3O2 B13682206 2-[3-(Trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione CAS No. 19055-70-0

2-[3-(Trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione

Cat. No.: B13682206
CAS No.: 19055-70-0
M. Wt: 290.24 g/mol
InChI Key: KONILSWOZQIUGL-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione is a chemical compound known for its unique structural features and significant applications in various fields. The presence of a trifluoromethyl group attached to the phenyl ring imparts distinct chemical properties, making it a valuable compound in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with indene-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the process ensures that the compound can be produced efficiently for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Various substitution reactions can occur at the phenyl ring or the indene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .

Scientific Research Applications

2-[3-(Trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Trifluoromethyl)phenyl)histamine dimaleate
  • 3-Nitro-2-phenyl-2-(trifluoromethyl)-2H-chromenes

Uniqueness

2-[3-(Trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione stands out due to its unique indene-dione structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

19055-70-0

Molecular Formula

C16H9F3O2

Molecular Weight

290.24 g/mol

IUPAC Name

2-[3-(trifluoromethyl)phenyl]indene-1,3-dione

InChI

InChI=1S/C16H9F3O2/c17-16(18,19)10-5-3-4-9(8-10)13-14(20)11-6-1-2-7-12(11)15(13)21/h1-8,13H

InChI Key

KONILSWOZQIUGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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